2-Aminoheptan-3-one hydrochloride
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Overview
Description
2-Aminoheptan-3-one hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of heptanone, featuring an amino group at the second position and a ketone group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoheptan-3-one hydrochloride typically involves the reaction of heptanone with an appropriate amine under controlled conditions. One common method is the reductive amination of heptanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Aminoheptan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminoheptanone derivatives.
Scientific Research Applications
2-Aminoheptan-3-one hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Aminoheptan-3-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoheptane: Lacks the ketone group, making it less reactive in certain chemical reactions.
3-Aminoheptan-2-one: The position of the amino and ketone groups is reversed, leading to different chemical properties and reactivity.
2-Aminohexan-3-one: Shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
2-Aminoheptan-3-one hydrochloride is unique due to the specific positioning of the amino and ketone groups, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-aminoheptan-3-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
UCTWSWXUDUDOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C)N.Cl |
Origin of Product |
United States |
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